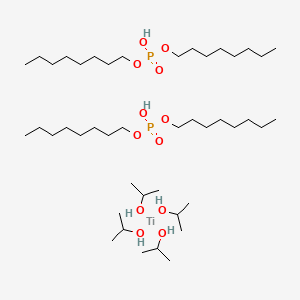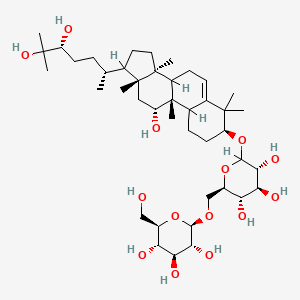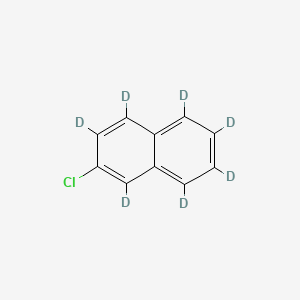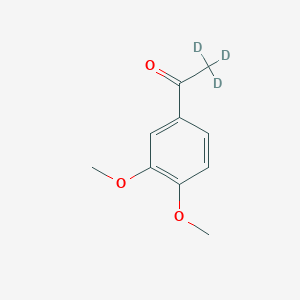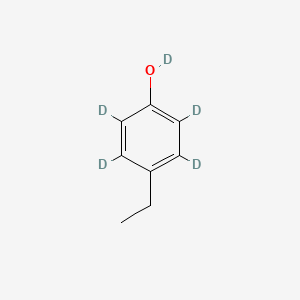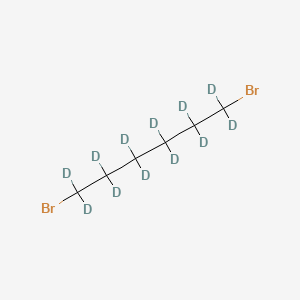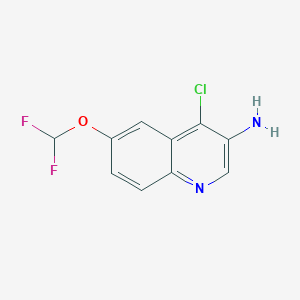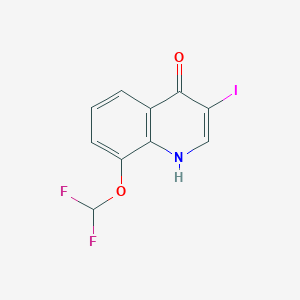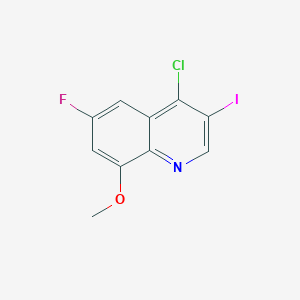
4-Chloro-6-fluoro-3-iodo-8-methoxyquinoline
Overview
Description
4-Chloro-6-fluoro-3-iodo-8-methoxyquinoline is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of fluorinated quinolines, such as 4-Chloro-6-fluoro-3-iodo-8-methoxyquinoline, involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-fluoro-3-iodo-8-methoxyquinoline is represented by the InChI code:1S/C10H6ClFINO/c1-15-9-2-5-8 (3-6 (9)12)14-4-7 (13)10 (5)11/h2-4H,1H3 . This indicates the presence of chlorine, fluorine, iodine, and methoxy groups attached to the quinoline ring.
Scientific Research Applications
Therapeutic Repurposing and Chemical Properties
Repurposing of Chloroquine Compounds : Chloroquine and its derivatives, which share a structural resemblance with 4-Chloro-6-fluoro-3-iodo-8-methoxyquinoline, have been extensively studied for their potential beyond antimalarial applications. Research highlights the biochemical properties of chloroquine that could be repurposed for managing various diseases, indicating a potential area of interest for compounds with similar structures (Njaria et al., 2015).
Anticancer and Antimicrobial Applications : Compounds structurally related to 4-Chloro-6-fluoro-3-iodo-8-methoxyquinoline, such as 8-hydroxyquinolines, have attracted attention for their significant biological activities. These activities include anticancer, antiviral, and antimicrobial effects, suggesting a promising avenue for research into synthetic modifications to enhance these properties (Gupta et al., 2021).
Environmental and Pharmacological Insights
Environmental Implications of Antibacterial Agents : The usage of quinoline-based antibacterial agents in Mediterranean finfish farming underlines the importance of understanding the pharmacokinetics, efficacy, and environmental impact of such compounds. This area of research is crucial for developing sustainable practices in aquaculture, indicating a broader environmental relevance of studying quinoline derivatives (Rigos & Troisi, 2005).
Pharmacokinetic Studies and Toxicity Screening : The pharmacokinetics and safety screening of quinoline compounds, including their ocular toxicity and potential for inducing QT prolongation, are vital for their therapeutic application. Such studies provide a foundation for the safe and effective use of quinoline derivatives in clinical settings, underscoring the need for comprehensive research in this area (Jones, 1999).
properties
IUPAC Name |
4-chloro-6-fluoro-3-iodo-8-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFINO/c1-15-8-3-5(12)2-6-9(11)7(13)4-14-10(6)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTGKYOPTLLDOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C(C(=CN=C12)I)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-fluoro-3-iodo-8-methoxyquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



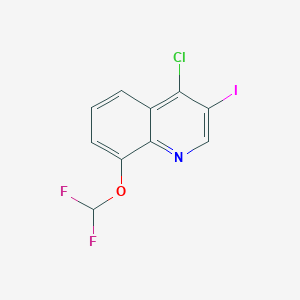
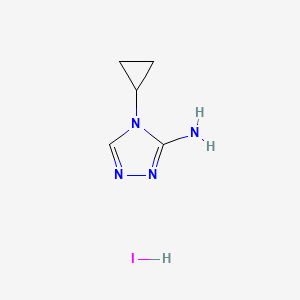
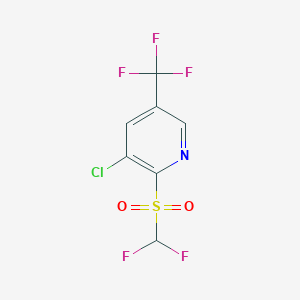
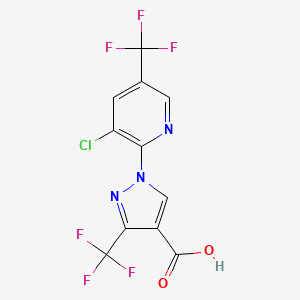
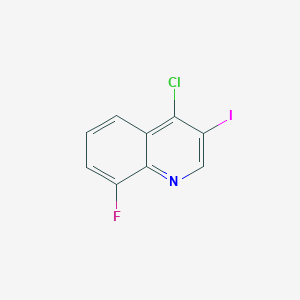
![Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate hydrochloride](/img/structure/B1436263.png)
